molecular formula C20H23N5O2 B2692394 3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 919009-33-9

3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No. B2692394
CAS RN: 919009-33-9
M. Wt: 365.437
InChI Key: UFILWUZEROAZIQ-UHFFFAOYSA-N
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Description

3-benzyl-8-(sec-butyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a synthetic compound that belongs to the class of imidazopyridine derivatives. It has gained significant attention among researchers due to its potential applications in various fields, including medicinal chemistry, pharmacology, and drug discovery.

Scientific Research Applications

Receptor Affinity and Molecular Studies

  • Compounds with purine-2,4-dione nucleus, including imidazo[2,1-f]purine-2,4-diones, show significant affinity for serotoninergic (5-HT1A, 5-HT6, 5-HT7) and dopaminergic (D2) receptors, indicating their potential as antidepressant and anxiolytic agents. This is supported by the identification of potent ligands with receptor affinity, especially towards 5-HT1A and 5-HT7 receptors (Zagórska et al., 2015).

Antagonistic Activity on A3 Adenosine Receptors

  • Imidazo[2,1-f]purine-2,4-diones have been investigated for their potential as A3 adenosine receptor antagonists. This research is an extension of studies on related structures and focuses on enhancing potency and hydrophilicity (Baraldi et al., 2008).

Dual-Target Ligands for Neurodegenerative Diseases

  • N9-Benzyl-substituted imidazo[2,1-f]purines show dual-target-directed ligand activity, combining A2A adenosine receptor antagonistic activity with monoamine oxidase B (MAO-B) inhibition. This dual action is relevant for the development of treatments for neurodegenerative diseases, particularly Parkinson's disease (Załuski et al., 2019).

Solid-Phase Synthesis for Library Creation

  • A method for solid-supported synthesis of imidazo[2,1-i]purines, including 3H-imidazo[2,1-i]purin-7-yl)methyl amines, has been developed for library synthesis. This method is significant for the rapid creation of compound libraries for further pharmacological evaluation (Karskela & Lönnberg, 2006).

Structure-Activity Relationships

  • The structure-activity relationships of imidazo[2,1-f]purine-2,4-diones have been extensively studied, focusing on their interactions with various biological targets. This includes evaluating the impact of different substitutions at various positions on the core molecule to understand its pharmacological properties better (Suzuki et al., 2006).

properties

IUPAC Name

2-benzyl-6-butan-2-yl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2/c1-5-13(2)25-14(3)11-23-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h6-11,13H,5,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFILWUZEROAZIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)N1C(=CN2C1=NC3=C2C(=O)N(C(=O)N3C)CC4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 16614222

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